molecular formula C14H17NO B14357016 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile CAS No. 91734-53-1

13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile

Katalognummer: B14357016
CAS-Nummer: 91734-53-1
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: GVDUGOZLJSBFQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Oxobicyclo[641]trideca-5,9-diene-2-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the oxo and carbonitrile groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile can be compared with other similar compounds, such as:

    13-Oxabicyclo[10.1.0]trideca-4,8-diene: This compound has a similar bicyclic structure but differs in the position and type of functional groups.

    8-Oxobicyclo[13.2.2]nonadeca-1(17),15,18-triene-7-carbonitrile: This compound has a larger bicyclic structure and different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

91734-53-1

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

13-oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile

InChI

InChI=1S/C14H17NO/c15-10-12-8-3-1-2-6-11-7-4-5-9-13(12)14(11)16/h1-2,4,7,11-13H,3,5-6,8-9H2

InChI-Schlüssel

GVDUGOZLJSBFQU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2CCC=CC(C2=O)CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.